molecular formula C60H69N17O13 B1612488 LHRH, his(5)-trp(7)-tyr(8)- CAS No. 91097-16-4

LHRH, his(5)-trp(7)-tyr(8)-

Cat. No. B1612488
CAS RN: 91097-16-4
M. Wt: 1236.3 g/mol
InChI Key: JNVXACSECVMTSD-XJIZABAQSA-N
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Description

Luteinizing hormone-releasing hormone (LHRH) is a peptide hormone that is essential for reproductive function in both males and females. LHRH is synthesized in the hypothalamus and released into the bloodstream, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone in males and estrogen in females. LHRH has been the subject of extensive scientific research due to its critical role in reproductive function and its potential applications in the treatment of various reproductive disorders.

Scientific Research Applications

1. Structural Analysis and Synthesis

  • LHRH is a decapeptide crucial for synthesizing agonists and antagonists in therapeutic applications. This involves analyzing amino acids in LHRH and synthesizing specific peptides for various uses (Folkers et al., 1987).

2. Role in Biological Processes

  • LHRH-like peptides are biosynthesized in human placentas, indicating LHRH's involvement in critical biological processes such as reproduction (Tan & Rousseau, 1982).

3. Degradation Mechanism Studies

  • Understanding the degradation of LHRH in various biological systems, such as the hypothalamus, pituitary, and proximal tubule, is vital for its role in physiological regulation and potential therapeutic targeting (Molineaux et al., 1988); (Flouret et al., 1987).

4. Synthesis of Specific Analogues

  • Developing specific LHRH analogs with variations in amino acids, which can lead to higher antiovulatory activity or other specific biological effects (Folkers et al., 1982); (Słomczyńska et al., 1991).

5. Exploration of Analog Activities

  • Investigating the activity of various LHRH analogs to understand their potency and potential applications in conditions like reproductive disorders and hormone-dependent carcinomas (Folkers et al., 1986).

6. Conformational Analysis

  • Studies on the conformation of LHRH and its analogs provide insights into their biological activity and potential therapeutic uses (Humphries et al., 1974).

7. Interaction with Other Biological Molecules

  • Research on how LHRH interacts with other molecules, such as in the context of receptor binding and modulation of hormonal activity, further elucidates its role in physiological processes (Gregory et al., 1982).

8. Potential Therapeutic Applications

  • Studies on LHRH's synthesis and modifications aim to develop effective treatments for various health conditions, emphasizing the potential therapeutic applications of LHRH analogs (Chang et al., 1972).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXACSECVMTSD-XJIZABAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H69N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238410
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LHRH, his(5)-trp(7)-tyr(8)-

CAS RN

91097-16-4
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091097164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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